Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes an amino group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a series of cyclization reactions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Esterification: The tert-butyl ester is introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the bicyclic core.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (CPBA), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, primary amines, secondary amines
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, hydroxyl, and ester-modified versions .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The amino group and the bicyclic core allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Uniqueness
The uniqueness of tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate lies in its specific stereochemistry and functional groups. The combination of the bicyclic core, amino group, and tert-butyl ester provides it with distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8+,9? |
InChI Key |
DGXZHHKGGSODLS-JVHMLUBASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N |
Origin of Product |
United States |
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